molecular formula C15H13BrO3 B1268771 4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde CAS No. 40705-22-4

4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde

Cat. No. B1268771
CAS RN: 40705-22-4
M. Wt: 321.16 g/mol
InChI Key: ACUCKKHSILFVIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde involves multiple steps, starting typically from simpler benzene derivatives. A key step in its synthesis involves O-alkylation reaction followed by the Vilsmeier-Hack (V-H) reaction. The optimization of reaction conditions such as the use of TBAB as a catalyst, specific reaction temperatures, and the stoichiometric ratios of reactants have been shown to yield the target product with an overall yield of 82.26% (Lu Yong-zhong, 2011).

Scientific Research Applications

Synthesis and Derivatives

  • 4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde is a precursor in the synthesis of various organic compounds. For example, it can be used to create derivatives like 2-bromo-3-hydroxybenzaldehyde and 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalene (Otterlo et al., 2004).
  • A synthesis method for 4-benzyloxy-2-methoxybenzaldehyde, with an overall yield of 82.26%, involves O-alkylation and Vilsmeier-Hack reactions (Lu Yong-zhong, 2011).

Role in Schiff Base Compounds

  • Schiff base compounds, formed from reactions involving benzyloxybenzaldehyde derivatives, have potential applications in metal ion binding. For instance, derivatives synthesized from 4-(bromomethyl)benzonitrile and various hydroxybenzaldehydes can form sodium and potassium complexes with specific binding properties (Güler et al., 2012).

Anticancer Activity

  • Some benzyloxybenzaldehyde derivatives demonstrate significant anticancer activity against the HL-60 cell line. Compounds like 2-(benzyloxy)benzaldehyde and its derivatives have shown promising results in preliminary structure-activity relationship studies (Lin et al., 2005).

Unusual Chemical Reactions

  • In some cases, unexpected reactions can occur with benzyloxybenzaldehyde derivatives. For instance, an unforeseen benzyl migration was observed during Ullmann ether coupling, leading to unique compound formations (Vanucci-Bacqué et al., 2014).

Liquid Crystalline Behavior

  • Certain benzyloxybenzaldehyde-based compounds display liquid crystalline behavior, which can be influenced by different terminal groups and Schiff base linking units. This property is valuable for applications in materials science and display technologies (Jamain et al., 2020).

Pharmaceutical Synthesis

  • This compound serves as a starting material in the synthesis of pharmaceuticals. For example, it has been used in the efficient synthesis of tolcapone, a selective catechol-O-methyltransferase inhibitor (Manikumar et al., 2008).

Future Directions

The future directions for “4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde” would depend on its potential applications. For example, if it shows promising properties as an intermediate in organic synthesis, future research might focus on optimizing its synthesis and exploring its use in the synthesis of other compounds .

properties

IUPAC Name

2-bromo-5-methoxy-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-14-7-12(9-17)13(16)8-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUCKKHSILFVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359526
Record name 4-Benzyloxy-2-bromo-5-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde

CAS RN

40705-22-4
Record name 4-Benzyloxy-2-bromo-5-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Theppawong, P Ploypradith… - Chemistry–An Asian …, 2015 - Wiley Online Library
With the goal to improve the aqueous solubility of lamellarins, the lactone ring in their skeleton was replaced with a lactam moiety in azalamellarins. However, the reported synthetic …
Number of citations: 35 onlinelibrary.wiley.com
G Huang - 1999 - search.proquest.com
dissertation copies are in typewriter face, while others may be from any type of Page 1 GGGGGLGGGGGGGG GGG aaYLL This manuscript has been reproduced from the microfilm …
Number of citations: 0 search.proquest.com
P Zhao - 2015 - ir.library.oregonstate.edu
This dissertation describes the racemic and enantioselective synthesis cavicularin. Cavicularin is a macrocyclic bisbibenzyls family member natural product. It has been an attractive …
Number of citations: 1 ir.library.oregonstate.edu
SJ Mkhize - 2014 - opac.ll.chiba-u.jp
This thesis concerns the synthesis and biological evaluation of microtubules (MT) inhibitors of the type 2-aryl-1, 4-naphthoquinone-1-oxime methyl ether. Following a comprehensive …
Number of citations: 3 opac.ll.chiba-u.jp
M Somei, F Yamada, Y Yamazaki… - Chemical and …, 1996 - jstage.jst.go.jp
… First, 6-bromoveratraldehyde (19) and 4—benzyloxy-2bromo—5-methoxybenzaldehyde (20) were prepared from vanillin in two steps in 78% and 77% overall yields, respectively, …
Number of citations: 1 www.jstage.jst.go.jp
STS SSSSSSS - Chem. Pharm. Bull, 1996
Number of citations: 0

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